molecular formula C22H48N2O4Si B14275262 N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 126740-02-1

N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea

Cat. No.: B14275262
CAS No.: 126740-02-1
M. Wt: 432.7 g/mol
InChI Key: NUSRTYJVWCGADK-UHFFFAOYSA-N
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Description

N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea is a compound that combines the properties of a long alkyl chain with a silane group. This unique structure allows it to act as a surfactant and a coupling agent, making it useful in various applications, including surface modification and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of dodecylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The reaction can be represented as follows:

Dodecylamine+3-(Triethoxysilyl)propyl isocyanateN-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea\text{Dodecylamine} + \text{3-(Triethoxysilyl)propyl isocyanate} \rightarrow \text{N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea} Dodecylamine+3-(Triethoxysilyl)propyl isocyanate→N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:

    Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.

    Condensation: Silanols can further condense to form siloxane bonds, which are essential in forming cross-linked networks.

    Substitution: The urea group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to interact with both hydrophobic and hydrophilic surfaces. The long alkyl chain provides hydrophobic interactions, while the silane group can form covalent bonds with hydroxyl groups on surfaces. This dual functionality allows it to act as an effective coupling agent, enhancing the adhesion between different materials .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Triethoxysilylpropyl)maleimide: Similar in having a triethoxysilyl group but differs in the presence of a maleimide group.

    N-3-(Trimethoxysilyl)propyl ethylenediamine: Contains a trimethoxysilyl group and an ethylenediamine moiety.

Uniqueness

N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a long alkyl chain and a silane group, providing both hydrophobic and hydrophilic interactions. This makes it particularly useful in applications requiring surface modification and enhanced adhesion .

Properties

CAS No.

126740-02-1

Molecular Formula

C22H48N2O4Si

Molecular Weight

432.7 g/mol

IUPAC Name

1-dodecyl-3-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C22H48N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-19-23-22(25)24-20-18-21-29(26-6-2,27-7-3)28-8-4/h5-21H2,1-4H3,(H2,23,24,25)

InChI Key

NUSRTYJVWCGADK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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